Product packaging for Ro 64-0802(Cat. No.:CAS No. 187227-45-8)

Ro 64-0802

Cat. No.: B1663640
CAS No.: 187227-45-8
M. Wt: 284.35 g/mol
InChI Key: NENPYTRHICXVCS-YNEHKIRRSA-N
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Description

Historical Context of Neuraminidase Inhibitor Development

The journey toward the development of neuraminidase inhibitors began with fundamental research into the influenza virus itself. In 1957, Alfred Gottschalk discovered that influenza viruses possess an enzyme, later named neuraminidase, which cleaves sialic acid from the surface of host cells. wehi.edu.au This "receptor destroying enzyme" was found to be critical for the release of new virus particles from infected cells, making it an attractive target for antiviral drugs. wehi.edu.au

The first neuraminidase inhibitors were synthesized in the 1960s by Edmond et al. in an effort to understand the enzyme's catalytic mechanism. wikipedia.org They found that N-substituted oxamic acids exhibited inhibitory properties. wikipedia.org A significant step forward came with the synthesis of 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (Neu5Ac2en or DANA), an analogue of the natural substrate sialic acid. wikipedia.org While DANA showed inhibitory activity in tissue cultures, it lacked efficacy in animal models. wikipedia.org

The real breakthrough in neuraminidase inhibitor development came with the advent of structure-based drug design. wesleyan.edunih.gov The determination of the three-dimensional structure of the neuraminidase enzyme allowed scientists to design molecules that could fit precisely into its active site, blocking its function. This approach led to the development of two major neuraminidase inhibitors: zanamivir (B325) and oseltamivir (B103847). wesleyan.edunih.gov Oseltamivir was designed as a prodrug, oseltamivir phosphate (B84403), which is metabolized in the body to its active form, oseltamivir acid (also known as oseltamivir carboxylate). nih.govnih.gov This design enhanced its oral bioavailability, a significant advantage for widespread use. nih.gov

Significance of Oseltamivir Acid as an Antiviral Target

Oseltamivir acid's significance lies in its potent and selective inhibition of the neuraminidase enzyme of both influenza A and B viruses. nih.govdrugbank.com Neuraminidase is a glycoprotein (B1211001) found on the surface of the influenza virus that plays a crucial role in the viral life cycle. drugbank.comnih.gov Its primary function is to cleave terminal sialic acid residues from glycoconjugates on the surface of infected cells, which allows for the release of newly formed virus particles. wehi.edu.auyoutube.com By blocking this enzyme, oseltamivir acid prevents the virus from spreading to other cells, thereby curtailing the infection. wikipedia.orglongdom.org

The enzyme is a critical target for several reasons:

Essential for Viral Propagation: Neuraminidase is vital for the efficient release of progeny virions from infected cells. nih.govnih.gov Inhibiting it effectively traps the virus, preventing it from infecting new cells and thus limiting the spread of the infection throughout the respiratory tract. wikipedia.org

Broad-Spectrum Activity: Neuraminidase inhibitors like oseltamivir are effective against both influenza A and B virus types. drugbank.comnih.gov

Well-Defined Target: The active site of the neuraminidase enzyme is a well-characterized pocket, which has facilitated the rational design of potent inhibitors. plos.org

The clinical relevance of targeting neuraminidase with oseltamivir has been demonstrated in numerous studies, which have shown that timely administration can reduce the duration and severity of influenza symptoms. nih.govlongdom.org However, the emergence of oseltamivir-resistant strains, often due to mutations in the neuraminidase gene, underscores the ongoing importance of research into this target. benthamdirect.comnih.gov

Evolution of Research Paradigms for Oseltamivir Acid

Research concerning oseltamivir acid has evolved significantly since its initial development, driven by the need to understand and overcome challenges such as antiviral resistance and to improve therapeutic strategies.

Initially, research focused on the discovery and synthesis of oseltamivir. Scientists at Gilead Sciences first synthesized oseltamivir carboxylate from the natural product (-)-shikimic acid. nih.gov The ethyl ester prodrug, oseltamivir phosphate, was ultimately selected as the clinical candidate due to its potent activity and good oral bioavailability. nih.gov Over the years, more than 70 different synthetic routes for oseltamivir have been developed in a quest for more efficient, safe, and cost-effective production methods. nih.gov

A major paradigm shift in oseltamivir acid research has been the focus on antiviral resistance . The widespread use of oseltamivir has led to the emergence of resistant influenza strains. benthamdirect.com A key mutation associated with resistance is H274Y in the neuraminidase of H1N1 and H5N1 strains. nih.govmdpi.com This has spurred intensive research to understand the molecular mechanisms of resistance and to identify "permissive" mutations that may allow resistant viruses to replicate efficiently. nih.gov Surveillance studies, such as those conducted in Japan where oseltamivir use is high, have been crucial for monitoring the prevalence of resistance. umn.edu

Current research paradigms are increasingly reliant on computational and advanced molecular techniques . Large-scale molecular dynamics simulations are being used to elucidate the precise binding mechanisms of oseltamivir to the neuraminidase active site. plos.org These studies have identified multiple binding pathways and metastable states, providing new insights for the design of next-generation inhibitors that may be effective against resistant mutants. plos.org Furthermore, in vitro and in vivo studies in animal models, such as mice, are used to study the evolution of resistance mutations under the selective pressure of oseltamivir. nih.gov

Detailed Research Findings

Table 1: Key Milestones in Neuraminidase Inhibitor Development

Year Milestone Significance Reference(s)
1957 Discovery of neuraminidase by Alfred Gottschalk Identified a key viral enzyme essential for influenza virus propagation. wehi.edu.au
1960s Synthesis of the first neuraminidase inhibitors Demonstrated the feasibility of inhibiting the neuraminidase enzyme. wikipedia.org
1999 Approval of Oseltamivir (Tamiflu) Provided a potent oral antiviral for the treatment and prophylaxis of influenza A and B. nih.govresearchgate.net
2007-2008 Emergence of oseltamivir-resistant H1N1 viruses Highlighted the challenge of antiviral resistance and the need for ongoing surveillance and research. nih.gov

Table 2: Common Oseltamivir Resistance Mutations in Influenza A Viruses

Virus Subtype Mutation Effect Reference(s)
H1N1 H275Y ~400-fold reduction in susceptibility to oseltamivir. mdpi.com
H3N2 E119V Reduced susceptibility to oseltamivir. benthamdirect.commdpi.com
H3N2 R292K Reduced susceptibility to oseltamivir. mdpi.com
H5N1 H274Y Significant resistance to oseltamivir. nih.govbenthamdirect.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24N2O4 B1663640 Ro 64-0802 CAS No. 187227-45-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENPYTRHICXVCS-YNEHKIRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171996
Record name Oseltamivir acid
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Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187227-45-8
Record name Ro 64-0802
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187227-45-8
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Record name Oseltamivir acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oseltamivir acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02600
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Oseltamivir acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OSELTAMIVIR ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6106LV5Q8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Research on Oseltamivir Acid S Antiviral Action

Influenza Virus Neuraminidase as a Molecular Target

The primary target of oseltamivir (B103847) acid is the influenza virus neuraminidase (NA), a glycoprotein (B1211001) embedded in the surface of the virus particle. frontiersin.org This enzyme plays a pivotal role in the final stages of the viral life cycle, making it an attractive target for therapeutic intervention. rsc.org

Structural Biology of Viral Neuraminidase Enzymes

Influenza neuraminidase exists as a tetramer, a mushroom-shaped spike on the viral envelope, composed of four identical polypeptide subunits. nih.gov Each monomer, comprising around 470 amino acids, is organized into four distinct domains: a short cytoplasmic tail, a transmembrane region that anchors it to the viral membrane, a slender stalk region, and a large, catalytically active head domain. nih.govresearchgate.net

The head of the neuraminidase tetramer is a box-shaped structure. nih.gov Each monomer within this head folds into a characteristic six-bladed propeller arrangement, with each blade formed by four antiparallel β-sheets. nih.gov These structures are stabilized by a network of conserved disulfide bonds. researchgate.net Crucially, the catalytic active site is located on the upper surface of each monomer. nih.gov

Influenza A neuraminidases are classified into two main phylogenetic groups based on their amino acid sequences:

Group 1: Includes subtypes N1, N4, N5, and N8. nih.gov

Group 2: Includes subtypes N2, N3, N6, N7, and N9. nih.gov

A key structural difference between these groups lies in a flexible loop near the active site, known as the "150-loop" (spanning residues ~147-152). rsc.orgnih.gov In its unliganded state, this loop typically adopts an "open" conformation in Group 1 neuraminidases, creating a cavity adjacent to the active site, whereas in Group 2, it is in a "closed" conformation. researchgate.net

Enzymatic Function in Viral Replication and Release

Neuraminidase functions as a sialidase, an enzyme that cleaves terminal sialic acid (also known as N-acetylneuraminic acid) residues from carbohydrate chains on glycoproteins and glycolipids. researchgate.netnih.gov This function is critical for several reasons during the infection cycle:

Viral Release: After new virus particles (virions) are assembled and bud from an infected host cell, they remain tethered to the cell surface. This is because the viral hemagglutinin (HA) protein binds to sialic acid receptors on the host cell membrane. Neuraminidase cleaves these sialic acid connections, releasing the progeny virions and allowing them to infect new cells. nih.govnih.govresearchgate.net

Prevention of Aggregation: Neuraminidase also removes sialic acids from the surface of newly formed virions themselves. This prevents the virions from clumping together via HA-sialic acid interactions, which would reduce their infectivity. nih.gov

Mucus Penetration: The respiratory tract is lined with a protective layer of mucus rich in sialylated mucins. Neuraminidase activity helps the virus move through this mucus layer to reach the underlying epithelial cells for infection. researchgate.net

Inhibition of this enzymatic activity leads to the aggregation of newly synthesized viruses on the host cell surface, effectively trapping them and preventing the spread of infection. nih.gov

Molecular Mechanism of Neuraminidase Inhibition by Oseltamivir Carboxylate

Oseltamivir carboxylate is a transition-state analogue of sialic acid. It is designed to fit snugly into the highly conserved active site of the neuraminidase enzyme, but to bind with much higher affinity than the natural substrate, thereby blocking its function.

Competitive Binding Site Interactions

Oseltamivir carboxylate acts as a competitive inhibitor, binding directly to the catalytic site of the neuraminidase enzyme. This binding is characterized by a network of strong electrostatic and hydrophobic interactions with highly conserved amino acid residues.

Carboxylate Group: The negatively charged carboxylate group of the inhibitor forms strong salt bridges and hydrogen bonds with a triad (B1167595) of positively charged arginine residues: Arg118, Arg292, and Arg371. rsc.orgnih.gov

Amino Group: The positively charged amino group at the C4 position interacts with negatively charged residues, primarily Asp151 and Glu119. nih.gov

Acetamido Group: The acetamido group at the C5 position forms a hydrogen bond with the guanidinium (B1211019) group of Arg152. nih.gov

Pentyloxy Group: The hydrophobic 3-pentyloxy side chain fits into a hydrophobic pocket created by the reorientation of residue Glu276 upon inhibitor binding. This pocket is lined with several residues, including Trp178, Ile222, and Arg224, leading to favorable hydrophobic interactions. nih.gov

These extensive interactions result in a very tight binding of oseltamivir carboxylate to the active site, preventing the natural substrate, sialic acid, from accessing it.

Structural Conformations Upon Oseltamivir Carboxylate Binding

The binding of oseltamivir carboxylate induces significant conformational changes in the neuraminidase active site, a classic example of "induced fit." The most notable change involves the flexible 150-loop. researchgate.net

When oseltamivir carboxylate binds to Group 1 neuraminidases (e.g., N1), the "open" conformation of the 150-loop collapses into a "closed" state. researchgate.net This movement repositions key residues, such as Asp151, to optimize interactions with the inhibitor. This closed conformation closely resembles that seen in Group 2 enzymes. researchgate.net

Another critical conformational change is the rotation of the side chain of Glu276. In the absence of the inhibitor, this residue points out of the active site. However, upon binding of oseltamivir carboxylate, it rotates to form part of the hydrophobic pocket that accommodates the inhibitor's pentyloxy group. psu.eduacs.org The restriction of this conformational change is a key mechanism in some forms of oseltamivir resistance. psu.edu

Enzyme Kinetics of Inhibition

The interaction between oseltamivir carboxylate and neuraminidase is characterized by potent inhibitory activity, often exhibiting slow-binding kinetics. psu.eduacs.org This means that the final, tight-binding complex forms over a period of time rather than instantaneously. The inhibition is reversible.

The potency of inhibition is typically measured by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. For susceptible influenza strains, oseltamivir carboxylate demonstrates very low IC₅₀ values, indicating high potency.

The inhibition constant (Kᵢ) provides a direct measure of the binding affinity of the inhibitor to the enzyme. Thermodynamic analyses using Isothermal Titration Calorimetry (ITC) show that the binding of oseltamivir carboxylate to wild-type neuraminidase is a highly favorable process, driven by a large, favorable change in enthalpy (ΔH) and a slightly unfavorable change in entropy (TΔS). nih.gov

Table 1: Neuraminidase Inhibition by Oseltamivir Carboxylate for Susceptible Influenza Strains IC₅₀ values can vary depending on the specific virus strain and assay conditions.

Virus Strain/Subtype IC₅₀ (nM) Source
Influenza A/California/04/2009 (H1N1) ~10 nih.gov
Influenza A/Anhui/1/2013 (H7N9) 0.33 ± 0.07 psu.edu
Influenza A/Shanghai/1/2013 (H7N9) 0.51 ± 0.01 psu.edu
Generic Influenza A and B viruses ~2 nih.gov

Table 2: Thermodynamic Parameters of Oseltamivir Carboxylate Binding to Wild-Type 2009 H1N1 Neuraminidase Data from Isothermal Titration Calorimetry (ITC) experiments.

Parameter Value (kcal/mol) Source
Binding Affinity (Kd) 0.8 ± 0.1 nM (equivalent value) nih.gov
Change in Enthalpy (ΔH) -10.8 ± 0.1 nih.gov
Change in Entropy (-TΔS) 1.5 nih.gov
Change in Gibbs Free Energy (ΔG) -12.3 ± 0.1 nih.gov

Mutations in the neuraminidase active site, such as the H275Y substitution in N1 subtypes, can significantly reduce the binding affinity of oseltamivir carboxylate, leading to antiviral resistance. nih.gov This resistance is reflected in a dramatic increase in the IC₅₀ and Kᵢ values, often by several hundred-fold. The H275Y mutation sterically hinders the conformational change of Glu276 required for optimal binding of the inhibitor. psu.edu

Pharmacokinetic and Pharmacodynamic Investigations of Oseltamivir Acid

Pharmacokinetics of Oseltamivir (B103847) and Oseltamivir Carboxylate

Oseltamivir is administered as an ethyl ester prodrug, oseltamivir phosphate (B84403), which is not antivirally active itself. drugbank.comnih.gov Following oral administration, it is readily absorbed from the gastrointestinal tract and extensively converted to its active metabolite, oseltamivir carboxylate (oseltamivir acid), which is a potent and selective inhibitor of influenza virus neuraminidase. drugbank.comnih.govresearchgate.netnih.gov This conversion process is crucial for the drug's efficacy, as it delivers the active compound to the systemic circulation, making it accessible to various sites of influenza infection. researchgate.netnih.gov The absolute bioavailability of oseltamivir carboxylate from the oral prodrug is approximately 80%. nih.govnih.govresearchgate.net

Plasma concentrations of the prodrug are low and decline rapidly, with an elimination half-life of 1 to 3 hours. drugbank.comnih.gov In contrast, the active metabolite, oseltamivir carboxylate, is detected in plasma within 30 minutes of dosing, reaches peak concentrations in 3 to 4 hours, and has a much longer apparent half-life of 6 to 10 hours. drugbank.comresearchgate.netnih.gov The pharmacokinetic profiles of both the prodrug and the active metabolite are linear and dose-proportional. researchgate.netnih.gov

Pharmacokinetic Parameters of Oseltamivir and Oseltamivir Carboxylate
ParameterOseltamivir (Prodrug)Oseltamivir Carboxylate (Active Metabolite)Source
Time to Cmax~1 hour3-4 hours researchgate.net
Elimination Half-life (t1/2)1-3 hours6-10 hours drugbank.comresearchgate.net
Absolute Bioavailability (as carboxylate)N/A~80% nih.gov
Plasma Protein Binding42%~3% (negligible) drugbank.com
Volume of Distribution (Vd)~3.0 L/kg (in rats)23-26 L (in humans) drugbank.comasm.org

Metabolic Conversion Pathways (Prodrug to Active Metabolite)

The transformation of oseltamivir from its inactive prodrug form to the active oseltamivir carboxylate is a critical activation step achieved through hydrolysis. uri.edu This process is highly efficient, with at least 75% of an oral dose reaching the systemic circulation as the active metabolite, while exposure to the prodrug remains less than 5% relative to the active form. drugbank.com

The hydrolytic activation of oseltamivir is catalyzed almost exclusively by human carboxylesterase 1 (hCE1). uri.edunih.govresearchgate.net Studies using human liver microsomes demonstrated rapid hydrolysis of the prodrug, and this activity correlated well with the expression levels of the hCE1 enzyme. nih.govresearchgate.net Recombinant hCE1 effectively hydrolyzes oseltamivir, whereas the other major human carboxylesterase, hCE2, does not contribute to this metabolic conversion. nih.govnih.gov The conversion is dependent on ester hydrolysis mediated by CES1. nih.govpharmgkb.org Genetic variations in the CES1 gene can lead to reduced catalytic efficiency, potentially impairing the activation of oseltamivir. nih.govclinpgx.org

In humans, the metabolic conversion of oseltamivir to oseltamivir carboxylate occurs predominantly in the liver. drugbank.comnih.govchemicalbook.com Research has shown that liver microsomes rapidly hydrolyze the prodrug, but significant hydrolysis is not detected in intestinal microsomes or in human plasma. nih.govresearchgate.net This indicates that the liver is the primary site of the "first-pass" metabolic activation. While some models consider the possibility of hydrolysis in other tissues, the liver's high capacity for this conversion is the principal pathway. nih.govnih.gov Studies in patients with moderate hepatic impairment found that the capacity of hepatic carboxylesterases is still sufficient to effectively metabolize oseltamivir, and the resulting concentrations of oseltamivir carboxylate are consistent. nih.govnih.gov

Systemic Distribution and Organ Penetration

Once formed, oseltamivir carboxylate is systemically distributed throughout the body. nih.gov Its volume of distribution at steady state is approximately 23 to 26 liters, a volume that corresponds to the body's extracellular fluid. drugbank.com This distribution allows the active metabolite to penetrate sites of infection, with therapeutic concentrations achieved in the lungs, trachea, nasal mucosa, sinuses, and middle ear fluid. researchgate.netnih.govnih.gov The binding of oseltamivir carboxylate to human plasma proteins is negligible (around 3%), which facilitates its distribution into tissues. drugbank.com

The penetration of oseltamivir and its active metabolite into the central nervous system (CNS) is low. nih.govnih.gov Nonclinical studies in rats have been conducted to quantify this distribution. The results showed that the brain-to-plasma exposure ratio (based on the area under the curve, or AUC) was approximately 0.2 for the oseltamivir prodrug and significantly lower, at about 0.01, for the active oseltamivir carboxylate. nih.govnih.gov The limited entry of the oseltamivir prodrug is partly due to it being a substrate for the P-glycoprotein (P-gp) efflux transporter located at the blood-brain barrier. nih.gov Furthermore, the local conversion of the prodrug to the active metabolite within brain tissue is slow and limited. nih.govnih.gov

Central Nervous System (CNS) Penetration in Rats
CompoundBrain-to-Plasma Exposure Ratio (AUC)Key FactorsSource
Oseltamivir (Prodrug)~0.2Substrate for P-glycoprotein efflux pump nih.govnih.gov
Oseltamivir Carboxylate (Active Metabolite)~0.01Low passive diffusion; limited local conversion nih.govnih.gov

Elimination Pathways

Absorbed oseltamivir is almost entirely eliminated (>90%) through its conversion to oseltamivir carboxylate and the subsequent excretion of the active metabolite. drugbank.comchemicalbook.com Oseltamivir carboxylate is not subject to further metabolism. drugbank.com The primary route of elimination for the active metabolite is renal excretion, which accounts for more than 99% of its clearance from the body. chemicalbook.com Both oseltamivir and oseltamivir carboxylate are cleared by the kidneys through a combination of glomerular filtration and active tubular secretion. researchgate.netnih.gov The renal clearance of both compounds exceeds the glomerular filtration rate, which confirms the role of tubular secretion in their elimination. drugbank.comresearchgate.netchemicalbook.com This secretion process occurs via the anionic transport pathway. researchgate.netnih.gov Less than 20% of an oral dose is eliminated in the feces. nih.gov

Population Pharmacokinetic Modeling

Population pharmacokinetic (PopPK) models are essential tools for quantifying the variability in drug concentrations among individuals and identifying factors that influence this variability. For oseltamivir acid (oseltamivir carboxylate, OC), several PopPK models have been developed to characterize its behavior in diverse populations, from neonates to the elderly. asm.orgnih.gov

Typically, the pharmacokinetics of oseltamivir and its active metabolite, OC, are described using a two-compartment model for the parent drug with first-order absorption and conversion to OC, and a one-compartment model for OC with first-order elimination. asm.org However, simpler one-compartment models for both have also been successfully applied. nih.govnih.gov These models have been developed using data from numerous clinical trials, encompassing a wide range of patient demographics and dosing regimens. asm.orgnih.gov

Several significant covariates have been identified that influence the pharmacokinetics of oseltamivir carboxylate:

Body Weight: This is a significant predictor of the apparent clearance and central volume of distribution of OC. asm.org

Creatinine (B1669602) Clearance: As OC is predominantly cleared by the kidneys, creatinine clearance is a major determinant of its apparent clearance. asm.org

Age: The central volume of distribution of OC has been found to decrease linearly with age. asm.org In pediatric patients, younger children clear the active metabolite faster than adults, leading to lower drug exposure for a given mg/kg dose. fda.gov

Pregnancy: Pregnant women have been shown to have approximately 45% higher clearance of OC, resulting in about a 30% reduction in systemic exposure compared to non-pregnant women. nih.gov

Obesity: While obesity was found to increase the clearance of the prodrug oseltamivir, the pharmacokinetics of oseltamivir carboxylate were not significantly affected. nih.gov

Immunocompromised Status: In immunocompromised adult patients, the clearance of both oseltamivir and oseltamivir carboxylate was found to be approximately 33% lower compared to otherwise healthy patients. nih.gov

A comprehensive PopPK model was developed by pooling data from 13 clinical trials with 390 subjects aged 1 to 78 years. asm.org This model successfully bridged pediatric and adult pharmacokinetic data, allowing for reasonable estimations of OC pharmacokinetics based on demographic data alone. asm.org More recently, a mechanistic PopPK model was developed for neonates and infants, accounting for the physiological changes in the first two years of life, such as the maturation of human carboxylesterase-1 (HCE-1) and kidney function. nih.gov

These PopPK models are instrumental in understanding drug disposition and for simulating exposures in special populations to ensure appropriate dosing.

Pharmacodynamic Characterization of Oseltamivir Carboxylate

The pharmacodynamic activity of oseltamivir carboxylate is primarily defined by its ability to inhibit the influenza virus neuraminidase enzyme, which is critical for the release of newly formed virus particles from infected cells.

The in vitro potency of oseltamivir carboxylate is quantified by its 50% inhibitory concentration (IC50), the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity. This value varies depending on the influenza virus type and subtype. Oseltamivir carboxylate has demonstrated potent inhibitory activity against a wide range of influenza A and B strains. nih.gov

The IC50 values are typically determined using a fluorometric or chemiluminescent neuraminidase inhibition assay. nih.govusu.edu Studies have shown that influenza A/H1N1 and A/H3N2 viruses are generally more sensitive to oseltamivir carboxylate than influenza B viruses. windows.net

Below is an interactive table summarizing representative IC50 values for oseltamivir carboxylate against various influenza virus strains from different studies.

Influenza StrainIC50 (nM)Study Reference
Influenza A/H1N10.18 nih.gov
Influenza A/H1N11.34 (mean) windows.net
Influenza A/H3N20.67 (mean) windows.net
Influenza B16.76 nih.gov
Influenza B13 (mean) windows.net
Influenza A/NWS/33 (H1N1)0.51 usu.edu
Influenza A/Victoria/3/75 (H3N2)0.19 usu.edu
Influenza A/Duck/MN/1525/81 (H5N1)0.70 usu.edu
Influenza B/Rochester/02/200133 nih.gov

It is important to note that the emergence of resistant strains with significantly higher IC50 values has been reported. For instance, some oseltamivir-resistant influenza A (H1N1) strains have shown IC50 values exceeding 1,000 nM. researchgate.net

Exposure-response analyses are critical for linking the pharmacokinetic profile of a drug to its pharmacodynamic effects, thereby establishing a rationale for dose selection. For oseltamivir carboxylate, studies have investigated the relationship between systemic exposure, typically measured as the area under the plasma concentration-time curve (AUC), and clinical and virological outcomes.

A key study analyzing data from two phase 2 influenza virus inoculation studies demonstrated clear exposure-response relationships for efficacy. nih.gov In these studies, healthy volunteers were experimentally infected with influenza A/Texas or B/Yamagata. nih.gov The results showed that higher exposures to oseltamivir carboxylate were associated with better clinical and virological outcomes.

Symptom Alleviation: Univariable analyses revealed statistically significant relationships between OC AUC from 0 to 24 hours (AUC0–24) and the area under the composite symptom score curve (AUCSC) and the time to alleviation of composite symptom scores. nih.gov A meta-analysis of nine randomized controlled trials also found that oseltamivir treatment was associated with a shorter time to symptom resolution compared to placebo (a median of 97.5 hours versus 122.7 hours). jwatch.orgfrontiersin.org

Interestingly, some studies have suggested that the maximal effect (Emax) may not be reached for all influenza viruses at exposures achieved with standard dosing, indicating that higher doses might provide additional virological benefits in certain situations. nih.gov However, other analyses in immunocompromised patients found no notable exposure-response relationships for virologic endpoints at exposures higher than those achieved with conventional doses, suggesting that standard doses are close to the maximum effect. nih.govresearchgate.net

Physiologically-based pharmacokinetic (PBPK) models represent a sophisticated approach to predicting drug disposition in the body. These models integrate system-specific data (e.g., organ blood flow, tissue volumes) and drug-specific data (e.g., physicochemical properties, in vitro metabolism) to simulate the concentration of a drug in various tissues over time. nih.goviapchem.org

For oseltamivir, PBPK models have been developed for both rats and humans to predict the tissue distribution of the prodrug and its active metabolite, oseltamivir carboxylate. nih.goviapchem.org A typical PBPK model for oseltamivir consists of sub-models for both oseltamivir phosphate and oseltamivir carboxylate, often comprising multiple tissue compartments such as the lung, kidney, liver, and brain. nih.gov These models account for key processes including absorption, distribution, metabolism (primarily by hepatic carboxylesterases), and renal elimination. nih.govresearchgate.net

The linkage of PBPK models with pharmacodynamic data provides a powerful tool for understanding the relationship between the administered dose and the antiviral effect at the site of action.

Predicting Target Site Concentrations: PBPK models can predict the concentrations of oseltamivir carboxylate in key tissues like the lungs. One study demonstrated that the predicted steady-state concentrations of OC in the plasma and lungs were higher than the minimum in vitro IC50 reported for the H1N1 influenza virus neuraminidase, confirming that the drug reaches effective concentrations at the site of infection. nih.goviapchem.org

Informing Dosing in Special Populations: PBPK modeling has been instrumental in predicting the pharmacokinetics of oseltamivir in challenging populations like neonates and infants. researchgate.net By incorporating age-dependent physiological changes, these models can help to establish appropriate dosing regimens for these vulnerable groups. nih.govresearchgate.net

Investigating Drug-Drug Interactions and Genetic Polymorphisms: PBPK models have been used to simulate the impact of impaired carboxylesterase-1 (CES1) activity, due to factors like co-administration of ethanol (B145695) or genetic polymorphisms, on the disposition of oseltamivir. nih.gov These models can predict the extent of changes in exposure to both the prodrug and the active metabolite. nih.gov

Mechanisms of Antiviral Resistance to Oseltamivir Acid

Genetic Basis of Resistance Development

The genetic foundation of oseltamivir (B103847) resistance lies in mutations within the genes encoding the influenza virus surface glycoproteins, neuraminidase (NA) and hemagglutinin (HA). news-medical.net Mutations in the NA gene are the most direct and common cause of resistance, as NA is the direct target of oseltamivir. cdc.gov However, mutations in the HA gene can also contribute to a resistant phenotype by altering the functional balance between the two proteins. nih.gov

Mutations in the influenza NA gene can confer resistance by altering the enzyme's active site, thereby reducing the binding affinity of oseltamivir carboxylate. nih.gov Several key mutations have been identified and are well-characterized across different influenza A and B virus subtypes.

The H275Y (Histidine to Tyrosine at position 275, N1 numbering) substitution is the most prevalent mutation conferring high-level oseltamivir resistance in influenza A(H1N1) viruses. cdc.govnih.govmicrobiologyjournal.org This single point mutation can increase the 50% inhibitory concentration (IC50) of oseltamivir by over 100-fold. nih.govnih.gov While initially associated with reduced viral fitness, permissive mutations have emerged in newer H1N1 strains, allowing viruses with the H275Y mutation to replicate and transmit efficiently. nih.gov The H275Y mutation has also been detected in highly pathogenic A(H5N1) strains. nih.govasm.org

The E119V (Glutamic acid to Valine at position 119) mutation is a common resistance mutation in influenza A(H3N2) viruses. mdpi.comoup.com In the N2 subtype, this mutation confers resistance specifically to oseltamivir. nih.gov However, when the E119V mutation occurs in the N1 subtype, it can result in cross-resistance to oseltamivir, zanamivir (B325), and peramivir. nih.gov

The R292K (Arginine to Lysine at position 292) mutation, typically found in A(H3N2) viruses, confers resistance to both oseltamivir and zanamivir. nih.govmdpi.comoup.com This mutation is located within the highly conserved catalytic site of the NA enzyme. oup.com

The N294S (Asparagine to Serine at position 294) substitution has been identified in both N1 and N2 subtypes, conferring resistance to oseltamivir. nih.govnih.gov Like H275Y, this mutation can emerge in highly pathogenic A(H5N1) viruses. nih.gov

Mutations at position I223 (Isoleucine at position 223), including I223V, I223L, and I223R, are also associated with oseltamivir resistance. nih.gov The I222T substitution in an H3N2 virus has been shown to confer a reduced inhibition phenotype, with a 16-fold increase in the oseltamivir IC50. nih.govresearchgate.net The I223R mutation has been noted in A(H1N1)pdm09 strains, leading to reduced sensitivity. mdpi.com Dual mutations, such as I222M or I222V in combination with H274Y in A(H5N1) viruses, can result in an even greater reduction in oseltamivir susceptibility than the H274Y mutation alone. asm.org

MutationCommonly Affected Influenza Subtype(s)Impact on Oseltamivir SusceptibilityReference
H275YA(H1N1), A(H5N1)High-level resistance (>100-fold increase in IC50) cdc.govnih.govnih.gov
E119VA(H3N2), A(H1N1)Resistance in N2; Cross-resistance in N1 mdpi.comnih.gov
R292KA(H3N2)Resistance to oseltamivir and zanamivir nih.govmdpi.com
N294SA(H1N1), A(H3N2), A(H5N1)Resistance in both N1 and N2 subtypes nih.govnih.gov
I223V/L/R (I222 in N2)A(H1N1), A(H3N2)Reduced susceptibility; can enhance resistance of other mutations nih.govnih.govasm.org

While NA mutations are the primary drivers of resistance, mutations in the hemagglutinin (HA) gene can also reduce susceptibility to NA inhibitors. news-medical.netd-nb.info This occurs through a mechanism that involves the functional balance between HA and NA. HA is responsible for binding to sialic acid receptors on host cells, while NA is responsible for cleaving these receptors to facilitate the release of new virus particles. nih.gov

If a mutation in HA leads to weaker binding to host cell receptors, there is less pressure on the NA enzyme to cleave sialic acid for efficient viral release. nih.gov This can make the virus less dependent on NA activity and, consequently, less susceptible to the effects of NA inhibitors like oseltamivir. nih.gov Certain HA mutations have been identified in conjunction with NA inhibitor resistance, suggesting they may act as permissive or compensatory changes that help maintain viral fitness in the presence of an NA resistance mutation. d-nb.infoovid.com

Molecular and Structural Impact of Resistance Mutations

Resistance mutations exert their effect by inducing specific structural changes in the neuraminidase enzyme, which directly impairs the binding of oseltamivir carboxylate. These alterations are often subtle but have a profound impact on the drug's efficacy.

The binding of oseltamivir to wild-type neuraminidase induces a conformational change in the enzyme's active site. nih.gov Specifically, the amino acid residue E276 rotates to form a hydrophobic pocket that accommodates the pentyloxy group of oseltamivir. nih.govyoutube.com Several key resistance mutations prevent or disrupt this crucial conformational change.

The H275Y mutation is a classic example of this mechanism. The substitution of the smaller histidine with the bulkier tyrosine at position 275 creates steric hindrance. nih.govexlibrisgroup.com This prevents the rotation of E276, which in turn blocks the formation of the hydrophobic pocket required for stable oseltamivir binding. nih.govyoutube.com As a result, oseltamivir cannot bind effectively, while the enzyme can still accommodate its natural substrate, sialic acid. youtube.com Similarly, the R292K and N294S mutations also prevent the necessary rearrangement of the active site for oseltamivir binding. nih.govyoutube.com The E119V mutation may allow a water molecule to occupy the space created by the smaller valine residue, which interferes with oseltamivir binding. youtube.com

The direct consequence of the structural alterations in the NA active site is a diminished binding affinity for oseltamivir carboxylate. nih.gov Molecular simulations and binding assays have confirmed that resistance-conferring mutations weaken the interactions between the drug and the enzyme. nih.govuiuc.edu For instance, in the H274Y mutant, the loss of the hydrophobic pocket leads to less stable packing for oseltamivir's pentyl group. uiuc.edu

Studies measuring the dissociation rates of the enzyme-inhibitor complex have shown that oseltamivir carboxylate's binding to resistant NA is less robust compared to its binding to the wild-type enzyme. nih.gov This reduced affinity means that a much higher concentration of the drug is required to achieve the same level of enzyme inhibition, which is reflected in the higher IC50 values observed in phenotypic assays. nih.gov

Phenotypic and Genotypic Characterization of Resistant Viruses

The identification and monitoring of oseltamivir-resistant influenza viruses rely on both phenotypic and genotypic methods. news-medical.netnih.gov

Genotypic characterization involves sequencing the viral NA and HA genes to identify mutations known to be associated with resistance. news-medical.netnih.gov Real-time PCR assays, such as allelic discrimination protocols, can be used for high-throughput screening of specific and common single nucleotide polymorphisms (SNPs), like the one causing the H275Y mutation. microbiologyjournal.org This approach is rapid and allows for the surveillance of large numbers of clinical samples. microbiologyjournal.org

Phenotypic characterization assesses the actual susceptibility of the virus to the drug. news-medical.net This is typically done using a neuraminidase inhibition assay, where the concentration of oseltamivir carboxylate required to inhibit 50% of the NA enzyme's activity (IC50) is determined. nih.govnih.gov A significant fold-increase in the IC50 value for a test virus compared to a susceptible wild-type reference virus indicates resistance. nih.govresearchgate.net These assays can be fluorescence-based or chemiluminescence-based. microbiologyjournal.orgacs.org

Characterization MethodTechniqueInformation ProvidedReference
GenotypicGene SequencingIdentifies known and novel mutations in NA and HA genes. news-medical.netnih.gov
Real-Time PCR / Allelic DiscriminationDetects specific, known resistance-conferring mutations (e.g., H275Y). microbiologyjournal.org
PhenotypicNeuraminidase Inhibition AssayMeasures the IC50 value, quantifying the level of resistance. nih.govresearchgate.net
Viral Replication AssaysAssesses viral fitness and growth capacity in cell culture. nih.gov

Cross-Resistance Profiles with Other Neuraminidase Inhibitors

The development of resistance to oseltamivir acid raises concerns about cross-resistance to other neuraminidase inhibitors (NAIs), such as zanamivir, peramivir, and laninamivir. The cross-resistance profile is largely dependent on the specific amino acid substitution in the neuraminidase enzyme.

The most common oseltamivir resistance mutation in A(H1N1)pdm09, H275Y, does not typically confer cross-resistance to zanamivir. nih.govnih.govfrontierspartnerships.org Viruses with the H275Y mutation generally remain susceptible to zanamivir. cdc.govnih.gov This is attributed to differences in the chemical structures of the inhibitors and their binding mechanisms; zanamivir more closely resembles the natural NA substrate, sialic acid, which may contribute to a lower resistance index. youtube.comfrontierspartnerships.org However, the H275Y mutation does reduce the effectiveness of peramivir, an intravenous NAI that binds to the NA active site in a manner similar to oseltamivir. cdc.govnih.gov

In contrast, other mutations can lead to broader cross-resistance. For instance, the R292K mutation, found in influenza A(H3N2) viruses, and the N294S mutation (N295S in N2 numbering) can reduce susceptibility to both oseltamivir and zanamivir. nih.govnews-medical.net Similarly, an R292K substitution in the A/H7N9 virus has been shown to confer high-level resistance to oseltamivir and peramivir, and partial resistance to zanamivir. frontierspartnerships.org Certain mutations in influenza B viruses, such as G140R and N144K, have also resulted in reduced sensitivity to oseltamivir, zanamivir, and peramivir. frontierspartnerships.org

The table below summarizes the cross-resistance profiles for key neuraminidase inhibitor resistance mutations.

Neuraminidase MutationVirus Subtype(s)OseltamivirZanamivirPeramivirLaninamivir
H275Y A(H1N1)ResistantSusceptibleReduced SusceptibilitySusceptible
R292K A(H3N2), A(H7N9)ResistantReduced Susceptibility/ResistantResistantReduced Susceptibility
E119V A(H3N2)ResistantSusceptibleSusceptibleSusceptible
N294S A(H1N1)ResistantReduced SusceptibilityResistant-
I223R A(H1N1)ResistantSusceptible--
Q136K/R A(H1N1)pdm09SusceptibleSusceptibleSusceptibleReduced Susceptibility

Data sourced from multiple studies. cdc.govnih.govfrontierspartnerships.orgmdpi.com Note: "-" indicates insufficient data.

Replicative Fitness and Transmissibility of Oseltamivir Acid-Resistant Strains

However, this paradigm was challenged during the 2007-2008 influenza season with the global spread of an oseltamivir-resistant seasonal A(H1N1) virus carrying the H275Y mutation. nih.govplos.org This event demonstrated that resistant strains could possess fitness comparable to their wild-type counterparts and circulate widely. asm.org Subsequent research has revealed that the fitness cost of a resistance mutation like H275Y can be offset by "permissive" or "compensatory" mutations elsewhere in the neuraminidase gene. nih.gov For example, mutations such as R222Q and V234M in the NA of newer H1N1 strains were found to counterbalance the negative effects of the H275Y substitution, allowing for efficient viral replication. nih.gov These permissive mutations appear to restore the balance between hemagglutinin and neuraminidase activity, which is crucial for efficient viral entry and release. asm.org

Studies using ferret and guinea pig models have yielded varied but informative results. Some research indicates that oseltamivir-resistant H1N1pdm09 viruses with the H275Y mutation are as virulent and transmissible as the wild-type virus. nih.gov Other studies have noted a minor reduction in viral fitness or a slight delay in transmission for resistant strains. nih.govnih.gov For instance, one study found that while an H275Y mutant A(H1N1) strain had slightly reduced within-host replication fitness, its transmission fitness was similar to the wild-type virus in a competitive-mixtures ferret model. asm.org Mathematical modeling of surveillance data has also provided insights, with one study estimating that the oseltamivir-resistant A(H1N1) strain that emerged in 2007 was actually 4% more transmissible than its oseltamivir-sensitive predecessor. harvard.edu Conversely, a resistant A(H1N1)pdm09 strain that circulated in Japan during 2013-2014 was estimated to be 24% less transmissible. harvard.edu

The fitness of resistant strains can be subtype-dependent. Oseltamivir-resistant influenza A(H3N2) and influenza B viruses often exhibit lower replication capacity and transmissibility compared to their wild-type counterparts. mdpi.com

Research Finding Virus Strain Key Mutation(s) Impact on Fitness/Transmissibility Reference(s)
Initial studies showed impaired fitness.Seasonal H1N1, H3N2H275Y, R292KReduced infectivity and transmissibility in ferrets. nih.govasm.org
Global spread of resistant virus.Seasonal H1N1 (2007-2008)H275YDemonstrated comparable fitness and efficient transmission in humans. asm.orgplos.org
Identification of permissive mutations.H1N1H275Y + R222Q, V234MPermissive mutations restore replicative fitness of H275Y mutants. nih.gov
Comparable virulence in animal models.H1N1pdm09H275YResistant virus was as virulent as wild-type in mice and ferrets and was transmissible. nih.gov
Mathematical modeling of transmissibility.Seasonal H1N1 (2007)H275YResistant strain estimated to be 4% more transmissible than sensitive strain. harvard.edu
Mathematical modeling of transmissibility.H1N1pdm09 (Japan, 2013-14)H275YResistant strain estimated to be 24% less transmissible than sensitive strain. harvard.edu
Reduced fitness in other subtypes.A(H3N2), Influenza BVariousResistant strains show lower replication capacity and transmissibility. mdpi.com

Synthetic Methodologies and Medicinal Chemistry of Oseltamivir Acid Derivatives

Evolution of Synthetic Routes to Oseltamivir (B103847) and Oseltamivir Carboxylate

The synthesis of oseltamivir has undergone significant evolution since its inception, driven by the need for scalability, efficiency, and safety. The commercial production route, originally developed by Gilead Sciences and later optimized by Hoffmann-La Roche, has been the subject of intense academic and industrial research, leading to a variety of alternative approaches. wikipedia.org

The initial and most recognized industrial syntheses of oseltamivir begin with chiral pool precursors, naturally occurring molecules that possess the correct stereochemistry for some of the three stereocenters in the target molecule. wikipedia.orgresearchgate.net The two primary starting materials have been (-)-quinic acid and (-)-shikimic acid. nih.gov

Starting MaterialKey IntermediateKey ReactionsReported Overall YieldReference
(-)-Shikimic AcidEpoxideEsterification, Ketalization, Mesylation, Epoxidation, Azide (B81097) Opening~35% (Industrial) york.ac.uk
(-)-Shikimic AcidTrimesylateMesylation, Azide Substitution, Aziridination47% (Lab Scale) acs.org
(-)-Quinic AcidEpoxideAcetalization, Dehydration, Epoxidation, Azide Opening< 40-45% to key mesylate intermediate nih.govyork.ac.uk

A significant challenge in the industrial synthesis of oseltamivir is its reliance on azide chemistry to install the C-4 and C-5 amino functionalities. wikipedia.orgyork.ac.uk The Roche industrial route, for instance, involves the opening of an epoxide intermediate with an azide nucleophile (using sodium azide), followed by reduction of the resulting azide group to form one of the amino groups. york.ac.ukresearchgate.net A second azide substitution is also employed in some synthetic variations. nih.gov

The primary concerns with using azide reagents and intermediates on a large scale are their potential thermal instability and explosive nature. wikipedia.orgnih.gov Handling thermally unstable azides in large reactors poses significant safety risks, requiring specialized equipment and stringent protocols. nih.gov The costs associated with ensuring the safe use of azide chemistry and the reliance on external specialists for this process have been major drivers for developing alternative, azide-free synthetic routes. york.ac.ukresearchgate.net

To address the safety and cost issues of azide chemistry, several azide-free synthetic routes have been developed. A notable example is the "allylamine route" investigated by Roche. york.ac.uknih.gov This strategy transforms the key epoxide intermediate into the required 1,2-diamino compound without using azide reagents. nih.govacs.org

Beyond modifying the original chiral pool-based synthesis, researchers have developed numerous de novo total syntheses of oseltamivir from simple, abundant starting materials. nih.gov These approaches offer creative solutions for constructing the core cyclohexene (B86901) ring with the correct stereochemistry.

Diels-Alder Reactions: Several groups have successfully employed the Diels-Alder reaction to build the cyclohexene skeleton. nih.govnih.gov

Corey Synthesis: This route starts with butadiene and an acrylic acid derivative, using a chiral CBS catalyst to control the stereochemistry of the cycloaddition. wikipedia.org

Fukuyama Synthesis: This approach uses pyridine (B92270) and acrolein in an asymmetric Diels-Alder reaction catalyzed by a McMillan catalyst. wikipedia.org

Shibasaki and Roche: Other strategies have used dienes like furan (B31954) or substituted butadienes to react with various dienophiles, forming the oseltamivir core in one step. wikipedia.orgnih.gov

Catalytic Asymmetric Desymmetrization: Another powerful strategy involves the desymmetrization of a symmetric (meso) intermediate.

Shibasaki Synthesis: A key approach involves the enantioselective desymmetrization of a meso-aziridine using trimethylsilyl (B98337) azide and a chiral catalyst to introduce the first nitrogen stereocenter. wikipedia.orgnih.gov This method bypasses the need for shikimic acid entirely.

These novel strategies demonstrate the versatility of modern organic synthesis in accessing complex molecules like oseltamivir, providing alternatives that are independent of potentially scarce natural products. wikipedia.orgnih.gov

Structure-Activity Relationship (SAR) Studies of Oseltamivir Acid Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the different functional groups of a drug molecule contribute to its biological activity. For oseltamivir acid, these studies have guided the development of new derivatives with potentially improved potency or activity against resistant viral strains. researchgate.net

The cyclohexene ring of oseltamivir acid features several key functional groups, and modifications to these groups have provided significant insights into their roles in binding to the neuraminidase active site.

C-1 Carboxylate Group: This group is essential for binding to a highly conserved trio of arginine residues in the enzyme's active site. Modifications to this group are generally detrimental to activity. However, replacing the carboxylic acid with a phosphonate (B1237965) group has been explored, leading to congeners that maintain anti-influenza activity. acs.org The synthesis of hydroxamate and acyl sulfonamide derivatives at this position has also been reported, with some compounds showing activity against Tamiflu-resistant viral strains. nih.gov

C-3 Pentoxy Group: This lipophilic side chain binds to a hydrophobic pocket in the active site. acs.org SAR studies have shown that the size and geometry of this chain are important. While the 3-pentyloxy group is optimal, other lipophilic chains can be tolerated, though significant increases in steric bulk can reduce inhibitory potency, particularly against influenza B neuraminidase. acs.org

C-4 Acetamido Group: The acetamido group forms important hydrogen bonds within the active site. Its modification is generally not well-tolerated.

C-5 Amino Group: This basic group forms a salt bridge with a conserved glutamic acid residue. It is a critical interaction point. However, this region of the protein is adjacent to a secondary binding site known as the 150-cavity. acs.orgmdpi.com This has inspired the design of derivatives with larger substituents on the C-5 amine to occupy this cavity, potentially increasing potency and overcoming resistance. acs.orgacs.org For example, introducing various N-substituted benzyl (B1604629) groups at this position has led to potent inhibitors, with some showing enhanced activity against resistant strains compared to the parent compound. acs.orgnih.gov

Compound/ModificationTarget/StrainInhibitory Activity (IC50)Reference
Oseltamivir Carboxylate (OC)H5N1 NA~0.004-0.007 µM acs.org
OC-hydroxamate (7d)H1N1 NA (wild-type)6.4 nM (0.0064 µM) nih.gov
GOC-hydroxamate (9d)H275Y mutant virus (EC50)2.3 µM nih.gov
N-substituted derivative (20l)H5N1 NA0.0019 µM acs.orgacs.org
N-substituted derivative (32)H274Y mutant NA12-fold increase vs. OC acs.org
1,2,3-triazole derivative (6l)H5N2 NA0.049 µM nih.gov
N-heterocycle derivative (6k)H3N2 NA~3-fold enhancement vs. OC nih.gov

Modifications Targeting Specific Neuraminidase Binding Pockets (e.g., 150-cavity)

The neuraminidase enzyme possesses a highly conserved catalytic site, which is the primary target of oseltamivir acid. However, adjacent to this active site lies a more variable region known as the 150-cavity. This cavity, formed by the 150-loop, presents a valuable target for designing derivatives with improved potency and the ability to inhibit resistant strains. The C5-amino group of oseltamivir acid is strategically positioned to allow for the introduction of substituents that can extend into and interact with the 150-cavity. nih.govnih.gov

Synthetic strategies to achieve this involve the modification of the C5-amino group of oseltamivir. A common approach is the reductive amination of oseltamivir phosphate (B84403) with various aldehydes to introduce a range of substituents. nih.gov These substituents are often designed to have specific properties, such as hydrophobicity or the ability to form hydrogen bonds, to optimize their interaction with the amino acid residues lining the 150-cavity. For instance, the introduction of structurally diverse benzyl side chains at the C5-NH2 position has been shown to enhance binding affinity. nih.govresearchgate.net

Correlation of Structural Modifications with Inhibitory Potency and Selectivity

The relationship between the structural modifications of oseltamivir acid and its inhibitory potency (often measured as the half-maximal inhibitory concentration, IC50) and selectivity against different neuraminidase subtypes is a cornerstone of its medicinal chemistry.

Systematic modifications of the lipophilic side chains on the cyclohexene scaffold have revealed that the size and geometry of these chains significantly influence inhibitory activity. medchemexpress.com Interestingly, influenza A and B neuraminidases, despite having highly homologous active sites, exhibit different sensitivities to steric bulk. Influenza B neuraminidase appears to be more sensitive to larger substituents compared to its influenza A counterpart. medchemexpress.com

The introduction of different functional groups at various positions of the oseltamivir scaffold has led to a deeper understanding of the structure-activity relationship (SAR). For example, C-4 modified derivatives with different alkyl chains have shown high efficiency, while derivatization at the same position with thiocarbamates or α-amino acids led to a decrease in inhibitory activity. researchgate.net

Furthermore, the nature of the substituent targeting the 150-cavity plays a critical role in determining the inhibitory profile. While some modifications lead to broad-spectrum inhibitors, others result in compounds with high selectivity for specific neuraminidase subtypes. This selectivity is often dictated by the differences in the amino acid composition of the 150-cavity among various influenza strains.

Rational Design and Discovery of Novel Oseltamivir Acid Derivatives

Building upon the understanding of the neuraminidase structure and the SAR of existing inhibitors, researchers have rationally designed and synthesized several novel classes of oseltamivir acid derivatives with improved properties.

Boron-Containing Analogues

A promising strategy to overcome drug resistance involves the incorporation of boron-containing functional groups into the oseltamivir scaffold. researchgate.netmdpi.comnih.gov These derivatives are designed to target the 150-cavity of the neuraminidase enzyme. mdpi.comnih.gov For instance, a series of novel boron-containing N-substituted oseltamivir derivatives have been synthesized and evaluated. Among them, compound 2c , which features a 4-(3-boronic acid benzyloxy)benzyl group, demonstrated slightly improved or weaker activities against group-1 neuraminidases (H1N1, H5N1, H5N8) compared to oseltamivir carboxylate (OSC). nih.gov However, it showed a significant 4.6-fold increase in activity against the oseltamivir-resistant H5N1-H274Y mutant. nih.gov Further optimization led to the identification of compounds 27c and 33c as highly potent inhibitors that surpassed the activity of OSC against both wild-type group-1 NAs and oseltamivir-resistant strains. nih.gov Another study described the synthesis of a carborane ester of oseltamivir carboxylic acid, although this particular analogue was found to be less active than its parent compound. researchgate.netpsu.edu

Table 1: Inhibitory Activity (IC50, µM) of Selected Boron-Containing Oseltamivir Acid Derivatives

Compound H1N1 H3N2 H5N1 H5N8 H5N1-H274Y
OSC 0.0011 0.0052 0.019 0.007 1.25
2c - - - - 0.27
3c - - - - 0.56
8c - - - 0.036 -
12c - - 0.023 - 0.87
14c - - - - 0.57
17c 0.027 - 0.053 - 0.85

Data sourced from multiple studies. mdpi.comunipd.it Values for OSC may vary slightly between studies.

N-Heterocycles Substituted Compounds

The introduction of N-heterocyclic substituents at the C5-amino position of oseltamivir has emerged as a successful strategy to develop broad-spectrum neuraminidase inhibitors. nih.govresearchgate.net These modifications aim to induce an "open" conformation of the 150-loop in group-2 neuraminidases, which is typically in a "closed" state. nih.gov A series of novel oseltamivir derivatives bearing different N-heterocyclic substituents were synthesized and evaluated. nih.govresearchgate.net One of the most promising compounds from this class is 6k , which contains a 4-((R)-2-methylpyrrolidin-1-yl)benzyl group. nih.govresearchgate.net While exhibiting similar or slightly weaker activity against several influenza strains (H1N1, H5N1, H5N6, and the H5N1-H274Y mutant) compared to oseltamivir carboxylate, compound 6k showed a nearly 3-fold enhancement in activity against the H3N2 virus. nih.govresearchgate.net This highlights the potential of this class of derivatives to address the challenges posed by different influenza subtypes.

Table 2: Inhibitory Activity of N-Heterocycle Substituted Oseltamivir Derivative 6k

Virus Strain IC50 of 6k (Relative to OSC)
H1N1 Similar or weaker
H3N2 ~3-fold more potent
H5N1 Similar or weaker
H5N6 Similar or weaker
H5N1-H274Y Similar or weaker

Data based on reported activity enhancements. nih.govresearchgate.net

Carboxamide Derivatives

Modification of the carboxylate group of oseltamivir acid to form carboxamide derivatives represents another avenue of investigation. A study focused on the synthesis of oseltamivir carboxamides with various amino acids, followed by the creation of hybrid molecules with hydroxamic acid. f1000research.com The rationale was to potentially enhance anti-influenza activity and improve physicochemical properties. f1000research.com Molecular docking studies of these compounds, such as oseltamivir-phenylalanine, indicated favorable binding affinities within the neuraminidase active site. f1000research.com Preliminary in vitro testing of these carboxamide and hydroxamate hybrids showed varying levels of neuraminidase inhibition and cytotoxicity. f1000research.com Another study explored OC-hydroxamates and OC-sulfonamides, with an OC-hydroxamate derivative 7d showing potent NA inhibition against wild-type H1N1 virus. nih.gov

Table 3: Selected Oseltamivir Carboxamide and Related Derivatives and their Activities

Compound Modification Target Reported Activity
Oseltamivir-Phenylalanine Carboxamide with Phenylalanine Neuraminidase High docking score (72.23 kcal/mol)
7d OC-hydroxamate H1N1 Neuraminidase Potent inhibition (IC50 = 6.4 nM)
9b, 9d GOC-hydroxamates H275Y mutant virus Active (EC50 = 2.3-6.9 μM)
12a GOC-sulfonamide H275Y mutant virus Active (EC50 = 2.3-6.9 μM)

Data compiled from multiple sources. f1000research.comnih.gov

"Dual-Site" Binding Inhibitors

The concept of "dual-site" binding inhibitors involves designing molecules that simultaneously interact with the highly conserved catalytic site and the adjacent, more variable 150-cavity. nih.govplos.orgnih.gov This strategy aims to create inhibitors with high potency and a broad spectrum of activity, including against resistant strains. The modification of the C5-NH2 position of oseltamivir is a key approach to achieving this dual-site interaction. nih.gov

A series of oseltamivir derivatives were synthesized with this goal, and their in vitro antiviral activity was evaluated against H5N1 and H5N8 strains. nih.gov Compounds 9a and 11e from this series demonstrated significant activity, comparable to oseltamivir carboxylate. nih.gov Notably, compound 11e showed remarkable potency against a range of neuraminidase subtypes, including N1 (H5N1), N2 (H5N2), N6 (H5N6), and N8 (H5N8). nih.gov Molecular docking studies have provided a plausible explanation for the high potency of these compounds against group-1 neuraminidases. nih.gov This approach of targeting both the active site and the 150-cavity holds significant promise for the development of next-generation influenza therapeutics. nih.govplos.orgnih.gov

Table 4: Antiviral Activity of Selected Dual-Site Binding Oseltamivir Derivatives

Compound Target Neuraminidase Subtypes Reported Activity
9a H5N1, H5N8 Prominent activity, similar to OSC
11e N1 (H5N1), N2 (H5N2), N6 (H5N6), N8 (H5N8) Remarkable potency

Data sourced from a study on dual-site binding inhibitors. nih.gov

Strategies for Overcoming Oseltamivir Resistance through Derivative Design

The clinical efficacy of oseltamivir, the prodrug of the active neuraminidase (NA) inhibitor oseltamivir acid, is threatened by the emergence of drug-resistant influenza virus strains. news-medical.net Resistance often arises from specific mutations in the viral NA enzyme that reduce the binding affinity of oseltamivir acid. researchgate.net A prevalent and well-documented mutation is the histidine-to-tyrosine substitution at position 275 (H275Y in N1 numbering), which can decrease susceptibility to oseltamivir by up to 400-fold. news-medical.netmdpi.com Other mutations associated with reduced susceptibility include changes at residues such as E119, R292, and N295. news-medical.net Medicinal chemistry efforts have focused on designing novel derivatives of oseltamivir acid that can effectively inhibit these resistant variants.

A primary strategy involves modifying the oseltamivir scaffold to interact with alternative regions of the NA active site, thereby bypassing the effects of resistance mutations. One successful approach has been to target the "150-cavity," a flexible loop region adjacent to the active site. nih.govnih.gov By introducing larger substituents at the C5-amino group of oseltamivir acid, new derivatives can occupy this cavity, forming additional interactions that compensate for the loss of affinity caused by mutations like H275Y. nih.gov

Several classes of derivatives have been developed using this strategy:

N-Heterocyclic Derivatives: Researchers have synthesized oseltamivir analogues bearing various N-heterocyclic benzyl groups at the C5-NH2 position. nih.gov These modifications are designed to induce an "open" conformation of the 150-loop, enhancing binding. For instance, compound 6k , which features a 4-((R)-2-methylpyrrolidin-1-yl)benzyl group, demonstrated potent activity against the oseltamivir-resistant H5N1-H274Y mutant NA. nih.gov

Boron-Containing Derivatives: The incorporation of boron into N-substituted oseltamivir derivatives represents another innovative approach. nih.gov A multi-site binding strategy, also targeting the 150-cavity, led to the development of compounds 27c and 33c . nih.gov These derivatives were identified as highly potent inhibitors, surpassing the activity of oseltamivir acid against oseltamivir-resistant NAs. nih.gov

Hydroxamate and Sulfonamide Derivatives: Modifications to the carboxylate group of oseltamivir acid have also yielded compounds active against resistant strains. Oseltamivir acid-hydroxamates and acyl sulfonamides have been synthesized. nih.gov While an oseltamivir-hydroxamate derivative (7d ) showed strong inhibition of wild-type virus, guanidino-congeners of both hydroxamates (9b and 9d ) and a sulfonamide (12a ) were found to be active against the Tamiflu-resistant H275Y virus. nih.gov

Triazole Derivatives: The synthesis of 1,2,3-triazole derivatives of oseltamivir has been explored as a method to generate novel compounds with potential activity against resistant influenza strains. researchgate.net

These synthetic strategies highlight a rational, structure-based approach to drug design, aiming to create next-generation neuraminidase inhibitors that can effectively combat the ongoing challenge of antiviral resistance.

Table 1: Activity of Oseltamivir Acid Derivatives Against Resistant Influenza Strains

Compound Derivative Class Target Strain(s) Key Finding Reference
6k N-Heterocyclic H5N1-H274Y mutant Exhibited antiviral activity against the resistant strain. nih.gov
27c Boron-Containing Oseltamivir-resistant NAs Surpassed oseltamivir acid in potency against resistant NAs. nih.gov
33c Boron-Containing Oseltamivir-resistant NAs Surpassed oseltamivir acid in potency against resistant NAs. nih.gov
9b Guanidino-Hydroxamate H275Y virus Active against the Tamiflu-resistant H275Y virus (EC50 = 2.3-6.9 μM). nih.gov
9d Guanidino-Hydroxamate H275Y virus Active against the Tamiflu-resistant H275Y virus (EC50 = 2.3-6.9 μM). nih.gov
12a Guanidino-Sulfonamide H275Y virus Active against the Tamiflu-resistant H275Y virus (EC50 = 2.3-6.9 μM). nih.gov

| AV5080 | Oseltamivir Derivative | Oseltamivir-resistant strains | Highly active in vitro against a wide range of influenza viruses, including resistant strains. | nih.gov |

Broad-Spectrum Antiviral Design Considerations

The development of broad-spectrum antivirals is a critical goal for pandemic preparedness, offering a first line of defense against unidentified or newly emerging viruses. nih.gov Most antiviral drugs, including oseltamivir acid, are considered narrow-spectrum agents because they target proteins specific to a particular virus or viral family. nih.gov Oseltamivir acid's activity is limited to influenza A and B viruses by targeting their neuraminidase enzyme. nih.govnih.gov Designing derivatives with a broader spectrum of activity involves strategies that either target highly conserved regions across many viral strains and types or engage the target protein in a way that accommodates natural variations.

For oseltamivir acid derivatives, expanding the spectrum of activity primarily means enhancing potency against a wider array of influenza A and B subtypes and strains, including those that might emerge in the future. The design principles often overlap with those used to overcome resistance. The NA active site is highly conserved, which is why oseltamivir is effective against both influenza A and B. nih.gov However, variations in the regions surrounding the active site, such as the 150-loop, can influence inhibitor binding and spectrum of activity.

A key consideration for broad-spectrum design is to create derivatives that can induce a conformational change in the NA enzyme, such as the opening of the 150-cavity. nih.gov This strategy allows the inhibitor to form additional, favorable interactions, making its binding less susceptible to minor variations in the enzyme's structure across different influenza strains. This approach led to the development of derivatives with enhanced activity against group-2 NAs (like H3N2), which are often less susceptible to oseltamivir than group-1 NAs. nih.gov

Targeting the 150-Cavity for Broad Potency: The design of novel oseltamivir analogues with N-containing aryl groups or diverse N-heterocyclic substituents is intended to effectively bind within the 150-cavity of both group-1 and group-2 neuraminidases. nih.gov This approach has yielded compounds like 6k , which not only acted on resistant H1N1 but also showed a nearly 3-fold enhancement in activity against the H3N2 virus compared to oseltamivir acid. nih.gov This demonstrates how a single design strategy can address both resistance and spectrum.

Alternative Targets for Broad-Spectrum Activity: While modifying existing drugs is one approach, developing agents against different, more universally conserved viral targets is another major strategy for broad-spectrum activity. For example, the influenza virus RNA-dependent RNA polymerase is a highly conserved heterotrimeric complex essential for viral replication. nih.gov Inhibitors targeting this complex, such as favipiravir, have demonstrated activity against a wide range of RNA viruses beyond influenza, highlighting the potential of targeting such universal machinery. nih.gov This contrasts with neuraminidase inhibitors, whose action is confined to viruses possessing a neuraminidase enzyme. nih.gov

Ultimately, the design of oseltamivir acid derivatives with broader-spectrum anti-influenza activity relies on exploiting conserved features of the neuraminidase enzyme while accommodating its variability. By creating more extensive interactions with the target, particularly within flexible regions like the 150-loop, it is possible to develop more resilient and broadly effective inhibitors.

Table 2: Oseltamivir Acid Derivatives with Broad-Spectrum Potential

Compound Derivative Class Design Strategy Broad-Spectrum Activity Reference
6k N-Heterocyclic Targeting the 150-cavity Active against H1N1, H3N2, H5N1, H5N6, and resistant H5N1-H274Y. Nearly 3-fold higher activity against H3N2 than oseltamivir acid. nih.gov
27c & 33c Boron-Containing Multi-site binding targeting the 150-cavity Potent against wild-type group-1 NAs and oseltamivir-resistant NAs. nih.gov

| AV5080 | Oseltamivir Derivative | Not specified | Highly active in vitro against a wide range of influenza viruses, including oseltamivir-resistant strains. | nih.gov |

Advanced Research Methodologies and Computational Approaches

In vitro Enzymatic Assays for Neuraminidase Activity and Inhibition

In vitro enzymatic assays are fundamental for determining the direct inhibitory potency of oseltamivir (B103847) acid against the influenza neuraminidase (NA) enzyme. These assays measure the enzyme's activity in a controlled, cell-free environment, allowing for precise quantification of inhibition. nih.gov A commonly employed method is the fluorescence-based assay, which utilizes a fluorogenic substrate like 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). researchgate.netnih.gov When cleaved by active neuraminidase, MUNANA liberates a fluorescent product, 4-methylumbelliferone, whose signal intensity is proportional to enzyme activity. researchgate.net The presence of an inhibitor like oseltamivir acid reduces the rate of substrate cleavage, leading to a decrease in fluorescence. researchgate.net

Another method involves a chemiluminescence-based assay using a 1,2-dioxetane (B1211799) derivative of sialic acid as the substrate. nih.gov These functional assays are considered more predictive of in vivo susceptibility compared to some culture-based methods. mdpi.com

Neuraminidase Type/StrainOseltamivir Acid IC50 (nM)Assay TypeSource
Influenza A/H1N1~1-3FACS Assay nih.gov
Influenza A/H3N2 (A/Fukui/20/2004)~0.33Fluorescence psu.edu
Influenza A/H5N1Not specifiedNot specified researchgate.net
Influenza A/H7N9 (Avian N9)0.32 - 0.52Fluorescence psu.edu
Influenza A/H7N9 (Human)0.33Fluorescence psu.edu
Influenza B~8-fold higher than Type AFACS Assay nih.gov
Wild-type N30.50Fluorescence nih.gov
Oseltamivir (Standard)67.22 µMNot specified f1000research.com

Note: IC50 values can vary based on the specific virus strain, assay conditions, and substrate used. nih.govmdpi.com

Cell-Based Antiviral Efficacy Assays

To evaluate the effectiveness of oseltamivir acid in a more biologically relevant context, researchers use cell-based antiviral efficacy assays. These assays measure the ability of the compound to inhibit influenza virus replication within host cells, such as Madin-Darby Canine Kidney (MDCK) cells or chicken embryo fibroblasts (CEFs). researchgate.netresearchgate.net Unlike enzymatic assays that focus solely on the enzyme-inhibitor interaction, cell-based assays account for factors like cell permeability and the compound's impact on the entire viral life cycle within the cell. nih.gov

Several types of cell-based assays are employed. Plaque reduction assays visually quantify the inhibition of virus spread, where a decrease in the number or size of plaques (zones of dead cells) corresponds to antiviral activity. mdpi.com Other methods measure the inhibition of the cytopathic effect (CPE), where the assay determines the concentration of the drug required to protect cells from virus-induced death. researchgate.net The half-maximal effective concentration (EC50) is a key parameter derived from these assays, representing the drug concentration that inhibits viral replication by 50%. nih.gov

For example, a flow cytometric (FACS) assay can be used to determine the EC50 values for oseltamivir acid against various influenza strains, distinguishing between drug-susceptible and resistant isolates. nih.gov It's important to note that single-cycle assays, which infect all cells at once, may not detect inhibitors like oseltamivir that act on later stages of replication, such as virion release. nih.gov Therefore, multi-cycle assays are more appropriate for evaluating neuraminidase inhibitors. nih.gov

Virus TypeCell LineEC50 (nM)Assay TypeSource
Influenza A (Wild-type PR/8)Not specified1-3FACS Assay nih.gov
Influenza A (Wild-type Shangdong)Not specified1-3FACS Assay nih.gov
Influenza A (23 clinical isolates)Not specifiedSimilar to lab strainsFACS Assay nih.gov
Influenza B (12 clinical isolates)Not specified~8 times higher than Type AFACS Assay nih.gov

Note: EC50 values represent the concentration for 50% reduction in cell viability in MTT assays or inhibition of viral replication in other cell-based formats. f1000research.comnih.gov

Molecular Modeling and Simulation Techniques

Computational techniques are indispensable for visualizing and understanding the interactions between oseltamivir acid and influenza neuraminidase at an atomic level. These methods complement experimental data by providing insights into the dynamic processes that govern drug binding and efficacy.

Molecular docking is a computational method used to predict the preferred orientation, or "pose," of a ligand when it binds to a receptor's active site. nih.gov For oseltamivir acid, docking studies are performed using the crystal structure of influenza neuraminidase (retrieved from databases like the Protein Data Bank) to understand how the inhibitor fits into the enzyme's catalytic site. f1000research.comnih.gov These studies help identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. nih.gov

Docking simulations consistently show that oseltamivir acid binds to the highly conserved catalytic site of neuraminidase. nih.gov Key interactions include the formation of hydrogen bonds between the carboxylate group of oseltamivir acid and the guanidinium (B1211019) groups of arginine residues Arg292 and Arg371. nih.gov Additionally, the protonated amino group of the inhibitor often forms a hydrogen bond with the carboxylate of Aspartic acid 151. nih.gov The binding energy, a score calculated by the docking software, provides an estimate of the binding affinity; a lower binding energy generally suggests a more stable complex. nih.govbioinfopublication.org These studies are also critical for investigating resistance, as mutations like H274Y can be modeled to show how they alter the active site and reduce binding affinity, leading to an increase in binding energy. bioinfopublication.org

While molecular docking provides a static snapshot of the bound state, molecular dynamics (MD) simulations offer a dynamic view of the entire binding process. nih.govnih.gov By simulating the movements of every atom in the system over time, MD can reveal the binding pathways of oseltamivir acid, from its initial approach to its final position in the active site. plos.org These simulations have been instrumental in understanding the conformational flexibility of both the drug and the enzyme, which is critical for binding. nih.gov

Large-scale MD simulations have identified multiple metastable states and binding pathways for oseltamivir acid. plos.org A key finding from these simulations is the importance of electrostatic interactions, where a charged pathway on the neuraminidase surface appears to guide the positively charged inhibitor toward the negatively charged binding pocket. researchgate.net MD simulations have also elucidated the role of the flexible "150-loop" in the active site. The conformation of this loop can change upon inhibitor binding, creating a more accommodating pocket for the drug. nih.govresearchgate.net Furthermore, these simulations can explain mechanisms of drug resistance; for instance, they show how mutations like H274Y can disrupt the necessary conformational changes in the enzyme, hindering the binding of oseltamivir acid. nih.govresearchgate.net The stability of the simulated protein-ligand complex is often evaluated by calculating the root mean square deviation (RMSD), with lower values indicating greater stability. nih.gov

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. In the context of oseltamivir, DFT calculations have been crucial for elucidating the metabolic pathway by which the oseltamivir prodrug is converted into its active form, oseltamivir acid. worldscientific.com

Oseltamivir is administered as an ethyl ester prodrug, which requires hydrolysis to become the active carboxylate (oseltamivir acid). nih.govbioinfopublication.org DFT studies have modeled the possible reaction pathways for this hydrolysis. worldscientific.com The results indicate that the reaction proceeds via a stepwise mechanism, with the formation of a tetrahedral intermediate being the rate-determining step. worldscientific.com These computational studies also suggest that the hydrolysis can be assisted by the substrate's own amino group and by surrounding water molecules, with the substrate-assisted mechanism being the most favorable pathway for the formation of the active oseltamivir acid. worldscientific.com

Crystallographic and Spectroscopic Investigations of Oseltamivir-Neuraminidase Complexes

X-ray crystallography provides high-resolution, three-dimensional structures of molecules, offering a definitive, static picture of the oseltamivir acid-neuraminidase complex. The first crystal structure of oseltamivir phosphate (B84403), the component in the anti-influenza drug Tamiflu, was determined using synchrotron radiation. rsc.org This structural data is invaluable as it confirms the binding mode predicted by computational models and reveals the precise atomic interactions that stabilize the complex. rsc.org

Crystal structures of oseltamivir acid bound to various neuraminidase subtypes (e.g., N1, N7, N9) have been solved and are available in the Protein Data Bank (PDB). nih.govnih.govrcsb.org These structures show that oseltamivir acid binds in the enzyme's active site, mimicking the natural substrate, sialic acid. scispace.com Key interactions observed in these crystal structures include hydrogen bonds between the inhibitor's carboxylate, amino, and acetamido groups and conserved residues in the active site such as Arg118, Glu119, Asp151, Arg152, Arg292, and Arg371. nih.govplos.org The inhibitor's hydrophobic pentyl group settles into a pocket formed by residues like Ala246 and Ile222. nih.govnih.gov

Crystallography is also essential for understanding drug resistance. By solving the structures of mutant neuraminidases (e.g., H274Y) in complex with oseltamivir acid, researchers can visualize how amino acid substitutions alter the shape of the active site, preventing the inhibitor from binding effectively. nih.govresearchgate.net These structural insights are critical for the rational design of new inhibitors that can overcome existing resistance mechanisms. rcsb.org

PDB IDNeuraminidase SubtypeResolution (Å)Key FindingsSource
2QWKN9Not specifiedUsed as a receptor model for MD simulations. nih.gov Shows direct H-bond with R118. nih.govplos.org nih.govplos.org
3CL0H5N1 (H274Y mutant)Not specifiedUsed to model oseltamivir resistance. nih.govscispace.com nih.govscispace.com
3CL2H5N1 (N294S mutant)Not specifiedUsed to model oseltamivir resistance. nih.govscispace.com nih.govscispace.com
4QN7N72.30Structure of N7 complexed with oseltamivir. rcsb.org rcsb.org
2HU4H5N1Not specifiedUsed to model oseltamivir binding to wild-type avian neuraminidase. scispace.com scispace.com

Broader Pharmacological Interactions and Effects of Oseltamivir Acid

Mechanisms of Drug-Drug Interactions

The pharmacokinetic profile of oseltamivir (B103847) acid indicates a low likelihood of interactions involving the cytochrome P450 (CYP) system or glucuronidation, the common pathways for drug metabolism. nih.gov Oseltamivir is rapidly converted to oseltamivir acid by hepatic esterases. nih.govnih.gov Subsequently, oseltamivir acid is not significantly metabolized further and is almost entirely eliminated from the body by the kidneys. nih.govnih.gov

Interactions Independent of Cytochrome P450 and Glucuronidase Systems

Research confirms that neither oseltamivir nor its active form, oseltamivir acid, acts as a substrate for or an inhibitor of the major cytochrome P450 isoforms. nih.gov Furthermore, no phase 2 conjugation metabolites, such as glucuronides, have been identified in vivo. nih.gov The binding of oseltamivir acid to human plasma proteins is negligible, at approximately 3%, which is insufficient to cause significant drug displacement interactions. nih.gov This metabolic inertness means that the potential for drug-drug interactions through competition for CYP enzymes or glucuronosyltransferase enzymes is extremely low. The primary route of elimination for oseltamivir acid is renal excretion, which involves both glomerular filtration and active tubular secretion. nih.govnih.gov

Impact of Renal Tubular Secretion Inhibitors (e.g., Probenecid)

The most significant documented drug-drug interaction for oseltamivir acid involves inhibitors of renal tubular secretion. The active secretion of oseltamivir acid into the kidney tubules is mediated by organic anion transporters (OATs). mdpi.com Probenecid (B1678239) is a well-known inhibitor of these transporters.

When co-administered with oseltamivir, probenecid competitively inhibits the active anionic tubular secretion of oseltamivir acid in the kidneys. nih.govresearchgate.net This blockade of renal clearance leads to a substantial increase in the systemic exposure to the active drug. Clinical studies have demonstrated that probenecid can increase the area under the curve (AUC) of oseltamivir acid by approximately 2.5-fold, effectively more than doubling the concentration of the active drug in the bloodstream. mdpi.comcidara.comresearchgate.net In vitro studies have confirmed that oseltamivir acid is a substrate for the human renal organic anion transporter 1 (hOAT1), and that probenecid effectively inhibits its transport. mdpi.comcidara.com Conversely, oseltamivir acid itself is a very weak inhibitor of hOAT1 and does not significantly affect the renal secretion of other drugs eliminated by this pathway, such as amoxicillin. mdpi.comcidara.com

Interaction between Oseltamivir Acid and Probenecid

Interacting DrugMechanism of InteractionPharmacokinetic Effect on Oseltamivir AcidReference
ProbenecidInhibition of renal active anionic tubular secretion via Organic Anion Transporters (OATs).~2.5-fold increase in systemic exposure (AUC). mdpi.comresearchgate.netcidara.comresearchgate.net

Interference with Host Cellular Pathways

Beyond interactions with other drugs, oseltamivir acid has been investigated for its potential to interfere with endogenous human cellular signaling, particularly pathways involving metabolism. This is hypothesized to occur through its interaction with human sialidases, also known as neuraminidases.

Modulation of Insulin (B600854) Signaling Pathways (e.g., Neuraminidase-1 Inhibition)

Mammalian cells possess their own neuraminidases, such as neuraminidase-1 (NEU1), which play roles in various physiological processes by cleaving sialic acid residues from glycoproteins and glycolipids on the cell surface. nih.gov One such process is the regulation of receptor activity, including the insulin receptor. nih.govnih.gov

A proposed mechanism for oseltamivir acid's effect on glucose metabolism involves the inhibition of human NEU1. mdpi.com NEU1 is believed to be essential for the proper activation of the insulin receptor. mdpi.comnih.govnih.gov By desialylating the receptor, NEU1 facilitates its dimerization and subsequent autophosphorylation, which are critical steps in the insulin signaling cascade. nih.gov Inhibition of NEU1 could therefore disrupt this process, leading to impaired insulin signaling, reduced glucose uptake by cells, and consequently, insulin resistance. mdpi.comnih.gov Some research suggests that oseltamivir's diabetogenic effects may stem from this inhibition. mdpi.com

However, there is conflicting evidence from direct enzymatic assays. A key in vitro study using recombinant human sialidases found that oseltamivir acid had almost no inhibitory effect on the activities of NEU1, NEU3, or NEU4, even at concentrations as high as 1 mM. nih.gov This concentration is far greater than the therapeutic levels achieved in patients. The same study noted that zanamivir (B325), another neuraminidase inhibitor, did show some inhibitory activity against NEU3 and NEU2 in the micromolar range. nih.gov This finding challenges the hypothesis that direct inhibition of human NEU1 by oseltamivir acid at clinical doses is the primary mechanism for any observed metabolic effects.

Impact on Glucose Metabolism

Despite the uncertainty surrounding the direct mechanism, some clinical and preclinical data suggest a link between oseltamivir use and altered glucose metabolism. A large, retrospective cohort study using the Taiwan National Health Insurance Research Database revealed a statistically significant, albeit modest, association between oseltamivir use and an increased risk of developing Type 2 diabetes. nih.govmdpi.com

The study, which included over 1.6 million patients, found that oseltamivir users had a higher incidence of new-onset Type 2 diabetes. nih.govmdpi.com The analysis also showed that oseltamivir use was linked to an increased risk of developing related comorbidities such as dyslipidemia, hypertension, and obesity. nih.govmdpi.com

Association of Oseltamivir Use with Risk of Type 2 Diabetes and Comorbidities

OutcomeHazard Ratio (HR)Statistical Significance (p-value)Reference
Overall Diabetes Risk1.027p = 0.0186 nih.govmdpi.com
Type 2 Diabetes1.024p &lt; 0.05 nih.govmdpi.com
Dyslipidemia1.295p &lt; 0.0001 nih.govmdpi.com
Hypertension1.586p &lt; 0.0001 nih.govmdpi.com
Obesity2.949p &lt; 0.0001 nih.govmdpi.com

Animal studies provide some corroborating evidence. Research in rats has suggested that higher doses of oseltamivir may lead to increased blood glucose levels. mdpi.com Furthermore, studies in obese mice infected with influenza showed that oseltamivir treatment was less effective at improving viral clearance compared to lean mice. researchgate.netbiorxiv.org This suggests that underlying metabolic conditions like obesity may influence the drug's efficacy. While these findings point to a potential impact of oseltamivir on glucose homeostasis, the association may be influenced by confounding factors, such as the severity of the influenza infection itself, which can also affect glucose metabolism.

Future Research Directions and Unaddressed Challenges

Continuous Surveillance and Characterization of Oseltamivir (B103847) Acid Resistance

The emergence of drug-resistant influenza strains necessitates robust and continuous surveillance programs worldwide. The primary mechanism of resistance to oseltamivir involves mutations in the viral neuraminidase (NA) enzyme, which reduce the binding affinity of oseltamivir acid.

One of the most significant mutations is the histidine-to-tyrosine substitution at position 274 (H274Y in N1 numbering), which has been associated with high-level resistance to oseltamivir. europa.eu Surveillance efforts have tracked the prevalence of this and other mutations across different influenza subtypes and geographical regions. For instance, studies in northern Vietnam between 2009 and 2012 detected the H275Y mutation in 100% of seasonal A(H1N1) isolates from 2009 and in 1.4% of A(H1N1)pdm09 isolates. nih.gov Similarly, monitoring in Europe during the 2007-2008 influenza season found that 13% of A(H1N1) virus isolates carried the H274Y mutation. europa.eu These surveillance activities are critical for public health, as oseltamivir remains a widely used antiviral. nih.govcdc.gov

Methodologies for monitoring resistance include both genotypic and phenotypic assays. Genotypic screening often involves RT-PCR to detect specific mutations like H275Y. nih.gov Phenotypic assays, such as neuraminidase inhibition (NAI) assays, measure the concentration of the drug required to inhibit the NA enzyme activity by 50% (IC50). health.gov.au Strains are considered resistant when they exhibit a significant fold-increase in IC50 values compared to wild-type viruses.

Continuing these surveillance efforts is essential to inform treatment guidelines, guide pandemic preparedness, and understand the fitness and transmissibility of resistant viruses. cdc.govhealth.gov.au A key challenge is the potential for "unfit" resistant viruses to acquire compensatory mutations that restore their replication and transmission capabilities, allowing them to spread in the population. europa.eumdpi.com

Table 1: Selected Surveillance Findings on Oseltamivir Resistance

Region/Study PeriodInfluenza Strain(s)Key Resistance MutationPrevalence of ResistanceReference
Northern Vietnam (2009)Seasonal A(H1N1)H275Y100% (19 of 19 isolates) nih.gov
Northern Vietnam (2009)A(H1N1)pdm09H275Y1.4% (3 of 215 isolates) nih.gov
Europe (2007-2008)A(H1N1)H274Y13% (19 of 148 isolates) europa.eu
Czech Republic (2013-2020)Influenza A and BNot specified2.76% (9 of 326 isolates)

This table is interactive. You can sort and filter the data.

Exploration of Oseltamivir Acid's Potential Beyond Traditional Influenza Targets

The mechanism of oseltamivir acid has led researchers to investigate its potential against other viruses. A notable example is its trial use during the COVID-19 pandemic. plos.org The rationale stemmed from studies suggesting a structural similarity between the active site of the influenza virus neuraminidase and the S1 protein of SARS-CoV. plos.org

Another area of exploration involves targeting host factors rather than viral proteins. For example, the drug DAS181, a sialidase fusion construct, works by removing the sialic acid receptors from the surface of host cells that the virus uses for attachment. nih.gov While not oseltamivir itself, this concept of modulating the host environment represents a parallel strategy. More recently, a combination of theobromine (B1682246) (found in chocolate) and arainosine was shown to outperform oseltamivir by targeting the viral M2 ion channel, a different viral component, suggesting that new therapeutic strategies could emerge from targeting different viral machinery or from repurposing existing compounds. nutraceuticalbusinessreview.com

These explorations, though not all successful, are crucial for pandemic preparedness and for expanding the utility of well-characterized compounds like oseltamivir acid. nutraceuticalbusinessreview.com

Leveraging Artificial Intelligence and Machine Learning in Oseltamivir Acid Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development, offering powerful tools to accelerate the process and overcome challenges like drug resistance. nih.govresearchgate.net Computer-aided drug design (CADD) has already played a significant role in the development of NA inhibitors like oseltamivir, which was designed based on the structure of the NA substrate, sialic acid. nih.gov

Future applications of AI and ML in the context of oseltamivir acid and next-generation inhibitors include:

Predicting Resistance: ML models can be trained on genomic and structural data to predict which viral mutations are likely to cause resistance to oseltamivir acid, allowing for proactive surveillance and drug design.

De Novo Drug Design: AI platforms can generate novel molecular structures with desired properties, such as high binding affinity to the NA active site (including resistant variants) and favorable pharmacokinetic profiles. nih.gov The software MolAICal, for instance, can be used to generate novel ligands with good binding scores. nih.govnih.gov

Drug Repurposing: AI algorithms can screen vast libraries of existing drugs to identify compounds that may have anti-influenza activity, potentially through novel mechanisms. nih.gov This can significantly reduce the time and cost of development. nih.gov

Optimizing Clinical Trials: AI can help in designing more efficient clinical trials by identifying patient populations most likely to benefit or by analyzing trial data to uncover subtle efficacy signals. youtube.com

These computational approaches are essential for staying ahead of the rapidly evolving influenza virus and for developing more durable and effective antiviral therapies. nih.gov

Addressing Uncharacterized Host-Pathogen Interaction Modulation

A successful viral infection relies on a complex interplay between the virus and the host's cellular machinery and immune responses. nih.gov Influenza A viruses, for instance, are known to modulate host processes like apoptosis to maximize their replication and release. nih.gov A significant and unaddressed challenge is to fully characterize how antiviral drugs like oseltamivir acid, and the resistance mutations they select for, modulate these intricate interactions.

Research has shown that oseltamivir-resistant viruses can trigger different host immune responses compared to their wild-type counterparts. mdpi.com In a study using a ferret model, animals infected with an oseltamivir-resistant H1N1 strain (containing the H275Y mutation) showed milder disease and a more protective immune response, characterized by higher early expression of Type I interferons and RIG-I (Retinoic acid-Inducible Gene I), compared to animals infected with the wild-type virus. mdpi.comfao.org This suggests that the H275Y mutation, while conferring drug resistance, may alter the virus's interaction with the host's innate immune sensors, leading to a different pathological outcome. mdpi.com

Understanding these differential interactions is critical. It could explain variations in the clinical presentation of infections with resistant strains and open up new therapeutic avenues. Future research should focus on:

Mapping the specific host pathways that are differentially modulated by sensitive versus resistant influenza strains.

Investigating whether oseltamivir acid treatment itself directly alters host immune signaling, independent of its effect on viral load.

Identifying host factors that may influence the emergence or fitness of resistant viruses, which could be targeted to prevent or treat resistance. mdpi.com

A deeper understanding of this three-way interaction—host, virus, and drug—will be indispensable for developing holistic antiviral strategies that are both effective and durable.

Q & A

Q. How can researchers validate an LC-MS/MS method for quantifying Oseltamivir (OSE) and Oseltamivir Carboxylic Acid (OCA) in complex biological matrices?

Methodological Answer: Validation requires assessing sensitivity (LLOQ: 1 ng/mL), precision (RSD <20%), accuracy (bias ±20%), linearity (1–500 ng/mL range), matrix effects, and recovery rates. For example:

  • Sensitivity : Determine LOD (S/N=3) and LOQ (S/N=10) using spiked blank matrices .
  • Linearity : Use calibration curves with r² >0.99; dilute samples exceeding the upper limit .
  • Matrix Effects : Compare analyte signals in post-extraction spiked matrices vs. pure solutions. For OSE, matrix effects range from 88.5% (placenta) to 98.9% (amniotic fluid) .
  • Recovery : Use SPE for plasma/amniotic fluid; average recovery for OSE is 91–105% across matrices .

Q. What experimental models are used to study OSE/OCA transplacental transfer, and how do their results differ?

Methodological Answer:

  • In Vivo Rat Models : Pregnant Sprague-Dawley rats (gestational day 13) dosed intravenously with OSE (10 mg/kg). Key findings:
    • OSE AUCfetus/AUCmother = 1.64 vs. OCA = 0.019, indicating limited placental transfer of OCA due to fetal carboxylesterase deficiency .
    • OCA levels in amniotic fluid are 76.7% lower than maternal plasma .
  • Ex Vivo Human Placental Perfusion : Reports lower transfer rates (OSE: 8.5%, OCA: 6.6%) due to differences in albumin concentration (2–30 g/L) and perfusion duration .
    • Key Consideration : In vivo models better reflect physiological enzyme activity and protein binding .

Q. How do matrix effects influence OSE/OCA quantification in tissue homogenates?

Methodological Answer: Matrix effects vary by tissue type and extraction method:

  • Placenta : Severe ion suppression for OSE (ME: 88.5%) due to lipid/protein content; mitigate via SPE cleanup .
  • Fetal Tissue : ME for OCA is 101.2% (minimal suppression), enabling reliable quantification without dilution .
  • Validation Step : Use post-extraction spiked samples to calculate ME = (Peak areapost-spike / Peak areaneat solution) × 100 .

Advanced Research Questions

Q. How do neuraminidase mutations (e.g., H274Y) confer resistance to OCA, and what compensatory mechanisms restore viral fitness?

Methodological Answer:

  • H274Y Mutation : Reduces OCA binding by altering neuraminidase active-site topology. IC50 increases 300–500-fold in H1N1 .
  • Compensatory Mutations : Secondary mutations (e.g., V234M, R222Q) restore neuraminidase folding efficiency, rescuing viral replication capacity. For example:
    • In 2008 H1N1, pre-existing permissive mutations (D344N, N369K) facilitated global spread of H274Y .
  • Experimental Design : Use plaque reduction assays with MDCK cells and reverse genetics to map epistatic interactions .

Q. What is the role of carboxylesterase 1 (CES1) in OSE-OCA conversion, and how does variability impact therapeutic efficacy?

Methodological Answer:

  • CES1 Activity : Converts OSE (prodrug) to OCA via hepatic hydrolysis. Genetic polymorphisms (e.g., CES1 G143E) reduce catalytic efficiency by 90%, lowering OCA exposure .
  • Assay Design : Measure CES1 activity using recombinant enzymes or liver microsomes. For in vivo studies, compare OCA AUC in wild-type vs. CES1-knockout rodents .
  • Clinical Relevance : CES1 inhibitors (e.g., aspirin) show no interaction, but probenecid increases OCA exposure 2.5-fold via tubular secretion inhibition .

Q. How can researchers reconcile discrepancies between in vitro and in vivo data on OCA placental transfer?

Methodological Answer:

  • In Vitro Limitations : Ex vivo perfusion models underestimate transfer due to static conditions and lack of fetal metabolism. For example, human perfusion studies report OCA transfer <10% vs. in vivo rat models showing detectable fetal OCA .
  • Integrated Approach : Combine LC-MS/MS (for quantification) with immunohistochemistry to localize OSE/OCA in placental tissue sections .
  • Key Variable : Account for species-specific differences in placental morphology and enzyme expression (e.g., rodent vs. human carboxylases) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.